1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a cyclopentylmethyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene typically involves the following steps:
Formation of the Cyclopentylmethyl Intermediate: This step involves the reaction of cyclopentylmethyl bromide with sodium methoxide to form the methoxymethylcyclopentane intermediate.
Naphthalene Substitution: The intermediate is then reacted with 1-methoxy-2-bromonaphthalene under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid.
Reduction: Formation of 1,2-dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Scientific Research Applications
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and cyclopentylmethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-methylbenzene: Similar structure but lacks the cyclopentylmethyl group.
1-Methoxynaphthalene: Similar naphthalene core but lacks the cyclopentylmethyl group.
2-Methoxytoluene: Similar methoxy substitution but on a toluene ring instead of naphthalene.
Uniqueness
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene is unique due to the presence of both the methoxy and cyclopentylmethyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
922165-52-4 |
---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-methoxy-2-[[1-(methoxymethyl)cyclopentyl]methyl]naphthalene |
InChI |
InChI=1S/C19H24O2/c1-20-14-19(11-5-6-12-19)13-16-10-9-15-7-3-4-8-17(15)18(16)21-2/h3-4,7-10H,5-6,11-14H2,1-2H3 |
InChI Key |
JAWUYCSDZXMTJS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCC1)CC2=C(C3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.